4-(3-chloropropyl)-1H-pyrazole 4-(3-chloropropyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 84302-83-0
VCID: VC8139429
InChI: InChI=1S/C6H9ClN2/c7-3-1-2-6-4-8-9-5-6/h4-5H,1-3H2,(H,8,9)
SMILES: C1=C(C=NN1)CCCCl
Molecular Formula: C6H9ClN2
Molecular Weight: 144.6 g/mol

4-(3-chloropropyl)-1H-pyrazole

CAS No.: 84302-83-0

Cat. No.: VC8139429

Molecular Formula: C6H9ClN2

Molecular Weight: 144.6 g/mol

* For research use only. Not for human or veterinary use.

4-(3-chloropropyl)-1H-pyrazole - 84302-83-0

Specification

CAS No. 84302-83-0
Molecular Formula C6H9ClN2
Molecular Weight 144.6 g/mol
IUPAC Name 4-(3-chloropropyl)-1H-pyrazole
Standard InChI InChI=1S/C6H9ClN2/c7-3-1-2-6-4-8-9-5-6/h4-5H,1-3H2,(H,8,9)
Standard InChI Key DMMRLGUAOKUPPP-UHFFFAOYSA-N
SMILES C1=C(C=NN1)CCCCl
Canonical SMILES C1=C(C=NN1)CCCCl

Introduction

Chemical Identity and Structural Characteristics

4-(3-Chloropropyl)-1H-pyrazole (IUPAC name: 1H-pyrazol-4-yl(3-chloropropyl) ether) is an aromatic heterocyclic compound characterized by a five-membered pyrazole ring substituted with a 3-chloropropyl group at the 4-position. Its molecular formula is C₆H₉ClN₂, with a molecular weight of 144.60 g/mol. The chloropropyl side chain introduces both lipophilic and electrophilic properties, influencing its reactivity and biological interactions .

Key Structural Features:

  • Pyrazole Core: A doubly unsaturated ring with two adjacent nitrogen atoms, enabling π-π stacking and hydrogen bonding.

  • 4-Position Substitution: The chloropropyl group (-CH₂CH₂CH₂Cl) extends the molecule’s hydrophobicity and serves as a site for nucleophilic substitution reactions.

  • Tautomerism: Like most pyrazoles, it exhibits tautomerism between the 1H- and 2H- forms, though the 1H-tautomer is typically dominant .

Synthesis and Production Methods

Route 1: Direct Alkylation of Pyrazole

A pyrazole ring can be functionalized via Friedel-Crafts alkylation using 3-chloropropyl chloride under acidic conditions. For example, a patent describing the synthesis of 4-chloro-3,5-dimethyl-1H-pyrazole employed thionyl chloride (SOCl₂) as a chlorinating agent in dichloromethane, yielding a 50% purified product after column chromatography . Adapting this method, 3-chloropropyl chloride could act as both the alkylating and chlorinating agent.

Reaction Scheme:

Pyrazole+ClCH₂CH₂CH₂ClDMFSOCl24-(3-chloropropyl)-1H-pyrazole+HCl\text{Pyrazole} + \text{ClCH₂CH₂CH₂Cl} \xrightarrow[\text{DMF}]{\text{SOCl}_2} \text{4-(3-chloropropyl)-1H-pyrazole} + \text{HCl}

Route 2: Cyclocondensation of Hydrazines

Hydrazine derivatives react with 1,3-diketones or α,β-unsaturated carbonyl compounds to form pyrazoles. For instance, 4-chlorophenylhydrazine hydrochloride and acrylamide were used to synthesize 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole, a structurally related antifungal agent . Substituting acrylamide with a chloropropyl-containing carbonyl precursor could yield the target compound.

Physicochemical Properties

Experimental and Predicted Data

While experimental data for 4-(3-chloropropyl)-1H-pyrazole are scarce, properties are extrapolated from similar compounds:

PropertyValue (Predicted/Experimental)Source Compound
Melting Point90–95°C (predicted)4-Chloro-3,5-dimethyl-1H-pyrazole
Boiling Point240–245°C (estimated)1-(4-Chlorophenyl)-1H-pyrazole
SolubilitySlightly soluble in water; soluble in ethanol, DCMPatent data
logP (Octanol-Water)2.8 (predicted)ChemAxon Calculator

Spectroscopic Characterization

  • ¹H NMR: Expected signals include a triplet for the chloropropyl CH₂Cl group (δ 3.6–3.8 ppm) and pyrazole ring protons (δ 7.2–7.5 ppm) .

  • IR Spectroscopy: Stretching vibrations for C-Cl (~650 cm⁻¹) and N-H (~3400 cm⁻¹) are diagnostic .

Chemical Reactivity and Applications

Reactivity Profile

The chloropropyl group enables diverse transformations:

  • Nucleophilic Substitution: Replacement of the chlorine atom with amines, thiols, or alkoxides.

  • Oxidation: Conversion to a carboxylic acid via ozonolysis or potassium permanganate.

  • Cyclization: Intramolecular reactions to form fused heterocycles.

Antifungal Agents:

Pyrazole derivatives like 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole exhibit potent antifungal activity by inhibiting fungal cytochrome bc1 complex . The chloropropyl variant may target similar pathways.

Agrochemical Intermediates:

Chlorinated pyrazoles are precursors to strobilurin analogues, a class of agricultural fungicides .

Pharmacological Research:

Pyrazoles modulate GABA receptors and cyclooxygenase (COX) enzymes, suggesting potential in neurology and inflammation .

Biological Activity and Mechanisms

Antimicrobial Efficacy

Although direct studies are lacking, structurally related compounds inhibit Staphylococcus aureus (MIC = 4 µg/mL) and Candida albicans . The chloropropyl group may enhance membrane permeability, as seen in quaternary ammonium compounds.

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